

# In-Depth Technical Guide: 3-Aminobenzamidoxime (CAS No. 100524-07-0)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Amino benzamidoxime

Cat. No.: B033789

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Aminobenzamidoxime (CAS No. 100524-07-0), a valuable synthetic intermediate in pharmaceutical research and development. This document details its structural elucidation, physicochemical and biological properties, and key synthetic applications, with a focus on experimental protocols and mechanistic pathways.

## Chemical Identity and Physicochemical Properties

3-Aminobenzamidoxime, also known as 3-amino-N'-hydroxybenzenecarboximidamide, is a substituted aromatic compound with the chemical formula  $C_7H_9N_3O$ <sup>[1]</sup>. Its key identifiers and physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	100524-07-0	[1]
Molecular Formula	C <sub>7</sub> H <sub>9</sub> N <sub>3</sub> O	[1]
Molecular Weight	151.17 g/mol	[1]
Melting Point	101-105 °C	[1]
Boiling Point	413.798 °C at 760 mmHg (Predicted)	[1]
Density	1.348 g/cm <sup>3</sup> (Predicted)	[1]
pKa	6.97 ± 0.69 (Predicted)	[1]
Appearance	Not explicitly stated, likely a solid	
Solubility	Not explicitly stated	

## Structural Elucidation

The structural confirmation of 3-Aminobenzamidoxime relies on standard spectroscopic techniques. While a comprehensive public database of its spectra is not readily available, the expected spectral characteristics can be inferred from its structural analogues, 3-aminobenzamide and benzamidoxime.

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH<sub>2</sub>) protons, the oxime (-OH) proton, and the amidine (-NH) protons. The aromatic protons would appear as a complex multiplet in the aromatic region (typically δ 6.5-7.5 ppm). The amine protons would likely be a broad singlet, and its chemical shift would be solvent-dependent. The oxime and amidine protons would also present as exchangeable singlets.
- <sup>13</sup>C NMR:** The carbon NMR spectrum would display signals for the six aromatic carbons, with those bearing the amino and amidoxime substituents showing characteristic shifts. The

carbon of the C=NOH group would also have a distinctive chemical shift.

**Infrared (IR) Spectroscopy:** The IR spectrum of 3-Aminobenzaminoxime would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

- N-H stretching (amine and amidine): Broad bands in the region of 3100-3500  $\text{cm}^{-1}$ .
- O-H stretching (oxime): A broad band around 3200-3600  $\text{cm}^{-1}$ .
- C=N stretching (oxime): A sharp band around 1640-1690  $\text{cm}^{-1}$ .
- C-N stretching: In the region of 1250-1350  $\text{cm}^{-1}$ .
- Aromatic C-H and C=C stretching: Multiple bands in the regions of 3000-3100  $\text{cm}^{-1}$  and 1400-1600  $\text{cm}^{-1}$ , respectively.

**Mass Spectrometry (MS):** Mass spectrometric analysis would confirm the molecular weight of 3-Aminobenzaminoxime. The molecular ion peak ( $[M]^+$ ) would be expected at  $m/z$  151.17. Fragmentation patterns would likely involve the loss of small neutral molecules such as  $\text{H}_2\text{O}$ ,  $\text{NH}_3$ , and  $\text{HCN}$ .

## Synthesis and Experimental Protocols

3-Aminobenzaminoxime is a synthetic intermediate and can be prepared from readily available starting materials. A common and effective method involves the reaction of 3-aminobenzonitrile with hydroxylamine.

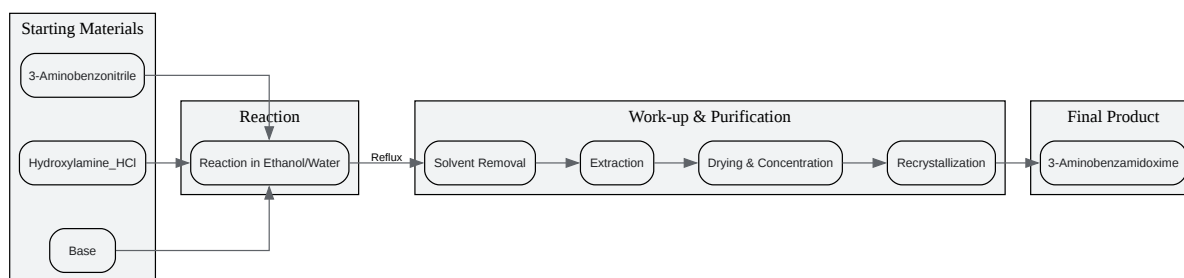
**Experimental Protocol:** Synthesis of 3-Aminobenzaminoxime from 3-Aminobenzonitrile

This protocol is based on general procedures for the synthesis of benzaminoximes from benzonitriles.

- Materials:
  - 3-Aminobenzonitrile
  - Hydroxylamine hydrochloride

- Sodium bicarbonate or another suitable base
- Ethanol or a similar protic solvent
- Water
- Procedure:
  - Dissolve 3-aminobenzonitrile in ethanol in a round-bottom flask equipped with a reflux condenser.
  - In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and sodium bicarbonate.
  - Add the hydroxylamine solution to the solution of 3-aminobenzonitrile.
  - Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
  - Upon completion, cool the reaction mixture to room temperature.
  - Remove the ethanol under reduced pressure.
  - Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
  - Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-aminobenzaminoxime.
  - Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

DOT Script for Synthesis Workflow:



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Caption: Synthetic workflow for 3-Aminobenzamidoxime.

## Biological and Pharmacological Properties

While specific biological data for 3-aminobenzamidoxime is limited in publicly accessible literature, the broader class of amidoxime-containing compounds is known for a wide range of biological activities. Amidoximes are often considered prodrugs of the corresponding amidines, which can exhibit various pharmacological effects.

Derivatives of aminobenzamides have been investigated for their potential as:

- **Enzyme Inhibitors:** Benzamidine, a related structure, is a known inhibitor of serine proteases like trypsin and plasmin. The 3-amino group in 3-aminobenzamidoxime could be modified to target specific enzyme binding pockets.
- **Antimicrobial Agents:** Some aminobenzamide derivatives have shown activity against various bacterial strains.

Further research is required to fully elucidate the specific biological targets and pharmacological profile of 3-aminobenzamidoxime.

## Applications in Drug Development

The primary utility of 3-aminobenzamidoxime in drug development is as a versatile building block for the synthesis of more complex heterocyclic structures, most notably 1,2,4-oxadiazoles.

## Synthesis of 1,2,4-Oxadiazoles

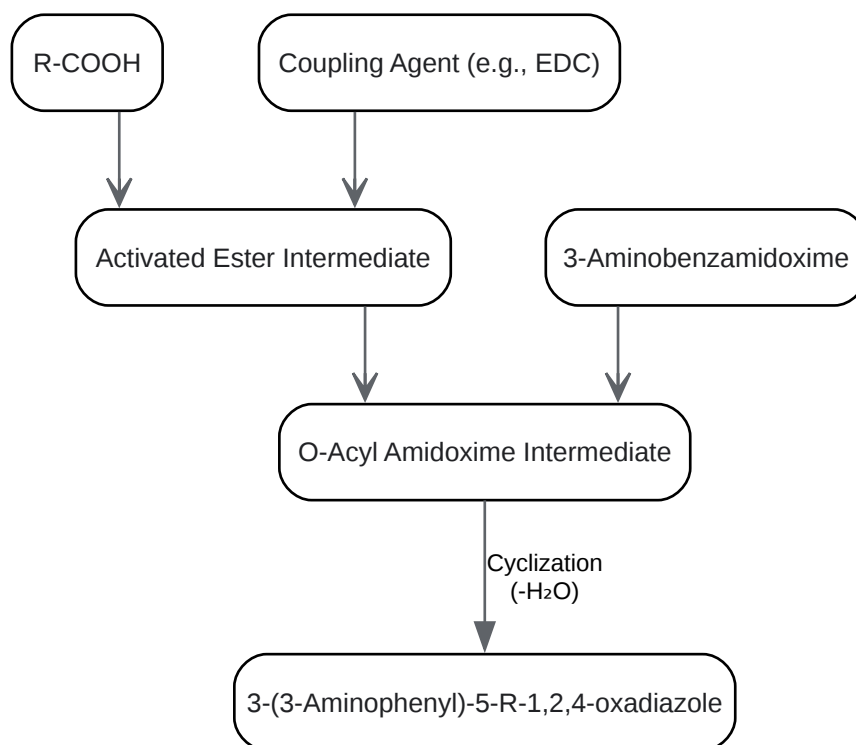
1,2,4-Oxadiazoles are an important class of heterocycles in medicinal chemistry, often used as bioisosteres for amides and esters. The reaction of an amidoxime with a carboxylic acid or its derivative is a common method for their synthesis.

General Experimental Protocol: Synthesis of 3-(3-Aminophenyl)-5-substituted-1,2,4-oxadiazoles

- Materials:
  - 3-Aminobenzamidoxime
  - A substituted carboxylic acid
  - A coupling agent (e.g., EDC, DCC, or HATU)
  - A suitable solvent (e.g., DMF, THF, or DCM)
  - A base (e.g., DIPEA or triethylamine), if necessary
- Procedure:
  - To a solution of the carboxylic acid in the chosen solvent, add the coupling agent and stir for a short period to activate the acid.
  - Add 3-aminobenzamidoxime to the reaction mixture.
  - If required, add a non-nucleophilic base.
  - Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

- Upon completion, perform an aqueous work-up.
- Extract the product with an organic solvent.
- Dry, concentrate, and purify the crude product by column chromatography.

DOT Script for 1,2,4-Oxadiazole Synthesis Pathway:



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Caption: Pathway for 1,2,4-oxadiazole synthesis.

## Safety and Handling

3-Aminobenzamidoxime is classified as toxic if swallowed and may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area or fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

3-Aminobenzamidoxime (CAS No. 100524-07-0) is a key synthetic intermediate with significant potential in the field of medicinal chemistry and drug development. Its primary application lies in the construction of 1,2,4-oxadiazole scaffolds, which are prevalent in a wide range of biologically active molecules. While detailed public data on its own biological activity is sparse, its utility as a chemical building block is well-established. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in its effective utilization. Further investigation into its pharmacological profile may reveal direct therapeutic potential.

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## References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Aminobenzamidoxime (CAS No. 100524-07-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033789#cas-number-100524-07-0-structural-elucidation-and-properties]

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)